4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine
Description
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heterocyclic compound featuring a fused pyrrole and tetrahydropyridine ring system. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting nuclear receptors like FXR (farnesoid X receptor) and modulating inflammatory pathways . Key derivatives, such as 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-propionic acid methyl ester, exhibit strong hydrogen-bonding interactions with proteins (e.g., forming six hydrogen bonds with residues in APC targets), enhancing binding specificity . Synthetic methods include sodium borohydride reduction of quaternary ammonium salts and gold-catalyzed cyclopropane ring-opening reactions .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8-9H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKMQDADJOVLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Methodology
The most widely cited method involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide (1) using sodium borohydride (NaBH₄) to yield 6-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine (2) . Subsequent debenzylation via hydrogenolysis over palladium on carbon (Pd/C) produces the target compound (3) .
Reaction Scheme:
-
Quaternization :
-
Reduction :
(94% yield) -
Debenzylation :
(85–90% yield)
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Methanol/Water (3:1) | Maximizes NaBH₄ solubility |
| Temperature | 0–5°C (reduction step) | Prevents over-reduction |
| Catalyst Loading | 10% Pd/C (5 mol%) | Ensures complete debenzylation |
Advantages :
Limitations :
Hydrogenation of Pyrrolo[2,3-c]pyridine Derivatives
Catalytic Hydrogenation
A complementary approach involves direct hydrogenation of 1H-pyrrolo[2,3-c]pyridine (4) under high-pressure H₂ (50–100 psi) using Raney nickel or PtO₂ catalysts.
Reaction Scheme :
Key Data :
| Catalyst | Pressure (psi) | Temperature | Yield |
|---|---|---|---|
| Raney Ni | 50 | 80°C | 72% |
| PtO₂ | 100 | 25°C | 88% |
Advantages :
-
Avoids benzyl-protection steps.
Limitations : -
Requires specialized equipment for high-pressure reactions.
Pictet-Spengler Cyclization Adaptations
Acid-Catalyzed Cyclization
While primarily used for tetrahydrofuro[3,2-c]pyridines, this method can be adapted by substituting furan-containing amines with pyrrole analogs. The reaction involves imine formation followed by HCl-catalyzed cyclization.
Modified Reaction :
-
-
(26–45% yield)
Challenges :
Paal-Knorr Pyrrole Synthesis
Cyclocondensation of 1,4-Diketones
Heating 3-(2-oxopropyl)piperidin-4-one (5) with amines under acidic conditions generates pyrrolo[3,2-c]pyridines. This method is indirect but offers functionalization opportunities.
Example :
(19% yield)
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Complexity | Key Reference |
|---|---|---|---|---|
| NaBH₄ Reduction | 85–90 | High | Moderate | |
| Catalytic Hydrogenation | 72–88 | Medium | High | |
| MCRs | 85 | Low | High | |
| Pictet-Spengler | 26–45 | Low | Moderate |
Mechanistic Insights
Sodium Borohydride Reduction
NaBH₄ selectively reduces the pyridinium ring via a two-electron transfer mechanism, saturating the C5–C6 double bond without affecting the pyrrole ring. Isotopic labeling studies confirm cis-addition of hydrogen.
Hydrogenolysis Dynamics
Debenzylation proceeds through a Langmuir-Hinshelwood mechanism, with H₂ adsorption on Pd/C facilitating cleavage of the C–N bond.
Industrial Applications and Patents
-
Patent WO2006063167A1 : Describes SGK-1 kinase inhibitors derived from 3 , emphasizing large-scale NaBH₄ reduction.
-
FR2566775B1 : Covers therapeutic derivatives synthesized via hydrogenation.
Emerging Trends
Chemical Reactions Analysis
Functionalization of the Pyridine Ring
The pyridine ring undergoes regioselective modifications due to the electron-withdrawing effect of the nitrogen atom.
Electrophilic Aromatic Substitution
-
Nitration : Directed by the pyridine nitrogen, nitration occurs at the C-5 position (para to nitrogen) under mild conditions (HNO₃/AcOH, 0°C), yielding 5-nitro derivatives .
-
Halogenation : Bromination with Br₂ in acetic acid selectively substitutes C-5 , forming 5-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄, 100°C | 2-Aryl derivatives | 68–75% | |
| Buchwald–Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃, 110°C | 4-Amino derivatives | 60–85% |
Key intermediates like 2-iodo-4-chloro-pyrrolopyridine enable chemoselective couplings, preserving the pyrrole ring’s integrity .
Reactivity at the Pyrrole Ring
The pyrrole moiety participates in electrophilic substitutions and cycloadditions:
Aldol Condensation/Aza-Addition
A one-pot tandem reaction with aldehydes (e.g., benzaldehyde) in PEG-400 using NH₄OAc (3 equiv) at 100°C generates 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones via:
-
Aldol condensation at the pyrrole α-position.
-
Intramolecular aza-Michael addition.
Example : Reaction with 4-chlorobenzaldehyde yields 85% product .
Diels-Alder Reactions
The pyrrole’s conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, though yields are moderate (40–50%) .
Reduction and Hydrogenation
The tetrahydro pyridine ring can undergo further saturation:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the pyridine ring to a piperidine, forming octahydro-pyrrolo[2,3-c]pyridine (95% yield) .
-
Borohydride Reduction : NaBH₄ selectively reduces iminium intermediates generated in situ, enabling synthesis of N⁶-substituted derivatives .
SEM-Deprotection-Induced Cyclization
Treatment of SEM-protected derivatives with TFA releases formaldehyde, triggering an unexpected eight-membered ring formation via intermediate tricyclic azaindole structures .
Acid-Catalyzed Rearrangements
Under strong acidic conditions (HCl/EtOH), ring-opening followed by recombination forms pyrido[2,3-b]pyrrolizinones , though mechanistic details remain under study .
Functional Group Interconversions
-
Ester Hydrolysis : Ethyl carboxylate derivatives (e.g., ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) undergo hydrolysis with NaOH/EtOH to carboxylic acids (90% yield).
-
Amide Formation : Carboxylic acids react with amines (EDC/HOBt) to yield bioactive amides, critical for pharmaceutical applications.
Comparative Reactivity Insights
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Pyridine C-5 | Electrophilic substitution | Nitration, halogenation |
| Pyrrole C-2/C-3 | Nucleophilic/electrophilic | Aldol, cross-couplings |
| Bridgehead C-6 | Strain-driven | Hydrogenation, ring expansion |
Challenges and Unresolved Questions
-
Regioselectivity in Cross-Couplings : Competing C-2 vs. C-4 reactivity in Pd-catalyzed reactions requires careful ligand selection (e.g., SPhos vs. XantPhos) .
-
Stability of Intermediates : Iminium species generated during reductions are prone to polymerization, necessitating low-temperature conditions .
Scientific Research Applications
Pharmaceutical Development
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine derivatives have been investigated for their potential as therapeutic agents. These compounds exhibit activity against various biological targets:
- Antidepressant Activity : Some derivatives have shown promise in modulating neurotransmitter systems associated with mood regulation.
- Anticancer Properties : Certain analogues have demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as anticancer drugs.
Chemical Biology
The compound serves as a scaffold in the design of novel biomolecules. Its ability to form stable interactions with biological macromolecules makes it an attractive candidate for:
- Ligand Development : Used in creating ligands for receptor targets in drug discovery.
- Probe Design : Employed in the development of chemical probes for studying biological processes.
Material Science
Research has explored the use of pyrrolidine derivatives in the synthesis of advanced materials:
- Polymer Chemistry : Incorporation into polymer matrices to enhance mechanical properties and thermal stability.
- Nanotechnology : Utilized in the fabrication of nanostructured materials with specific electronic or optical properties.
Case Study 1: Antidepressant Activity
A study conducted on a series of N-substituted this compound derivatives revealed significant antidepressant-like effects in animal models. The mechanism was linked to the modulation of serotonin and norepinephrine levels in the brain .
Case Study 2: Anticancer Activity
Research published in Bioorganic & Medicinal Chemistry highlighted the anticancer efficacy of specific derivatives against human cancer cell lines. The study demonstrated that these compounds induced apoptosis through mitochondrial pathways, showcasing their potential as lead compounds for further development .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The compound belongs to Family C of bicyclic scaffolds, which is subdivided into two subgroups:
- Subgroup 1 : Pyrrolo[2,3-c]pyridine derivatives (e.g., 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine).
- Subgroup 2 : Pyrazolo[4,3-c]pyridine derivatives (e.g., 4,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine) .
Substitution Patterns and Functional Groups
Substituents significantly influence pharmacological profiles:
- N-Methylation : Derivatives like 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride improve solubility and metabolic stability .
- Oxo and Ester Groups : The 5-oxo-3-propionic acid methyl ester derivative forms six hydrogen bonds, enhancing target specificity compared to unsubstituted analogs .
- Bulkier Substituents : Tosyl or octenyl groups (e.g., in gold-catalyzed product 7b ) introduce steric hindrance, affecting receptor docking poses .
Comparison of Substituent Effects :
Pharmacological and Physicochemical Properties
- Hydrogen Bonding : Pyrrolo[2,3-c]pyridine derivatives outperform pyrazolo analogs in hydrogen-bond interactions (e.g., 6 bonds vs. pyrazolo’s 3–4) .
- Metabolic Stability: Thieno derivatives (e.g., Tinoridine HCl) exhibit rapid oral absorption (30 min to Cmax) but shorter half-lives (~3 hours) .
- Safety Profiles : Pyrrolo and pyrazolo compounds often require stringent storage (-20°C, dark) and carry hazards like skin irritation (H314) .
Biological Activity
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine is a nitrogen-containing heterocyclic compound characterized by its unique ring structure that combines a five-membered pyrrole ring with a six-membered pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 122.17 g/mol
- InChI Key : HFKMQDADJOVLCK-UHFFFAOYSA-N
The compound's structure allows for various chemical reactions, making it a versatile scaffold in organic synthesis and medicinal chemistry.
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may inhibit certain enzymes or receptors involved in various physiological processes. The precise mechanisms can vary based on the specific derivatives synthesized from this compound.
Pharmacological Properties
- Analgesic Effects : Studies have shown that derivatives of this compound exhibit pain-relieving properties.
- Sedative Properties : It has been investigated for its potential use as a sedative agent.
- Antidiabetic Activity : Some research suggests that it may help regulate blood sugar levels.
- Antitumor Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Study on Analgesic Activity : A study published in Synthesis demonstrated that specific derivatives showed significant analgesic effects in animal models when tested against standard analgesics .
- Antitumor Research : Research conducted by Nechayev et al. highlighted the antitumor properties of N-substituted analogues of this compound, showing promising results in inhibiting tumor growth in vitro .
- Sedative Effects : A ligand-biased ensemble receptor docking study suggested that the compound interacts with GABA receptors, implicating its potential as a sedative .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | Analgesic Activity | Antitumor Activity | Sedative Properties |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-b]pyridine | Moderate | No | Limited |
| Pyrrolopyrazine Derivatives | Limited | Yes | No |
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions. A notable method includes the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate . This method showcases the compound's versatility and efficiency in synthetic applications.
Industrial Relevance
Due to its diverse biological activities and potential applications in drug discovery and development, this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals.
Q & A
Q. Table 1: Representative Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination | NIS, acetone, rt | 85 | |
| Suzuki Coupling | Pd(PPh₃)₄, 3,4-dimethoxyphenylboronic acid | 72 | |
| Deprotection | KOH, EtOH, 80°C | 90 |
Basic: How are these compounds purified and structurally characterized?
Methodological Answer:
- Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) is standard. For hydrochloride salts, recrystallization in methanol/HCl is used .
- Characterization :
Advanced: How do substituents influence the biological activity of pyrrolo[2,3-c]pyridine derivatives?
Methodological Answer:
Substituent electronic properties critically modulate activity:
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antioxidant activity (e.g., IC₅₀ = 223.2 µM for 4p in DPPH assays) by stabilizing radical intermediates .
- Electron-Donating Groups (CH₃, OCH₃) : Reduce activity due to decreased electrophilicity .
- Heterocyclic Extensions : Pyrano[2,3-c]pyridine moieties (e.g., 4m–4p) improve solubility and binding affinity .
Q. Table 2: Substituent Effects on Antioxidant Activity (DPPH Assay)
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4c | CH₃ | 480.1 | |
| 4e | Cl | 310.5 | |
| 4p | Pyrano group + Cl | 223.2 |
Advanced: How can computational docking resolve ligand-receptor interactions for this scaffold?
Methodological Answer:
Hybrid approaches like Ligand-biased ensemble docking (LigBEnD) predict binding modes:
- Ensemble Docking : Dock ligands (e.g., this compound) into 40+ receptor conformations to account for flexibility .
- Cluster Analysis : APF similarity scoring clusters poses (cutoff = 0.4 Å) and validates against X-ray structures (RMSD < 2.1 Å) .
- Key Interactions : Hydrogen bonding with helix 3 residues and hydrophobic packing in the FXR ligand pocket .
Q. Table 3: Docking Performance for Family C Compounds
| Compound Core | Avg. RMSD (Å) | Cluster Consistency | Reference |
|---|---|---|---|
| Pyrrolo[2,3-c]pyridine | 1.8 | 85% | |
| Pyrazolo[4,3-c]pyridine | 2.1 | 72% |
Advanced: How to address contradictions in structure-activity relationship (SAR) data?
Methodological Answer:
Discrepancies arise from assay variability or undefined off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate antioxidant activity (DPPH) with cellular ROS assays .
- Dose-Response Curves : Ensure IC₅₀ values are derived from sigmoidal fits (R² > 0.95) .
- Molecular Descriptor Analysis : Correlate IC₅₀ with logP, polar surface area, and steric parameters to disentangle electronic vs. pharmacokinetic effects .
Advanced: What in vitro models demonstrate therapeutic potential for these derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
